molecular formula C11H11NS B1396729 2-Methyl-5-(thiophen-2-YL)aniline CAS No. 1225848-58-7

2-Methyl-5-(thiophen-2-YL)aniline

Cat. No. B1396729
M. Wt: 189.28 g/mol
InChI Key: JEOONGCVUPFTJT-UHFFFAOYSA-N
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Description

“2-Methyl-5-(thiophen-2-YL)aniline” is a chemical compound with the molecular formula C11H11NS and a molecular weight of 189.28 . It is also known by the name "Benzenamine, 2-methyl-5-(2-thienyl)-" .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-Methyl-5-(thiophen-2-YL)aniline”, has been a topic of interest in recent years . A common method for synthesizing thiophene derivatives is the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(thiophen-2-YL)aniline” consists of a thiophene ring attached to an aniline group at the 2-position and a methyl group at the 5-position . The thiophene ring is a five-membered heterocyclic compound containing four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including “2-Methyl-5-(thiophen-2-YL)aniline”, are known to participate in various chemical reactions. For instance, the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Scientific Research Applications

Electroluminescence and Emissive Materials

2-Methyl-5-(thiophen-2-yl)aniline derivatives have been explored for their potential in electroluminescent applications. Compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline and its derivatives show reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the formation of stable amorphous glasses with high glass-transition temperatures. These properties make them excellent emitting materials for organic electroluminescent (EL) devices, capable of emitting multicolor light including white. Additionally, they serve as good host materials for emissive dopants in organic EL devices, facilitating color tuning and enhancing performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Aniline Sensing

Thiophene substituted 1,3,4-oxadiazole derivatives, including those related to 2-Methyl-5-(thiophen-2-yl)aniline, have been evaluated as potential aniline sensors. Through fluorescence quenching studies, these derivatives demonstrate favorable sensing capabilities for aniline, which could be beneficial for future detection and monitoring applications (Naik, Khazi, & Malimath, 2018).

Corrosion Inhibition

The inhibitory action of thiophene Schiff base derivatives, including those related to 2-Methyl-5-(thiophen-2-yl)aniline, on the corrosion of mild steel in acidic environments has been documented. These compounds exhibit efficient corrosion inhibition, with the effectiveness increasing with the concentration of the inhibitor. This feature is crucial for protecting industrial equipment and structures from corrosive damage (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Material Synthesis and Characterization

2-Methyl-5-(thiophen-2-yl)aniline and its derivatives have been a focal point in the synthesis and characterization of various materials. These include the synthesis of cationic allylnickel(II) complexes with potential applications in catalysis, and the development of novel electrochromic materials with potential applications in smart windows and displays. The detailed synthesis, characterization, and potential applications of these materials highlight the versatility and importance of 2-Methyl-5-(thiophen-2-yl)aniline in material science (Belkhiria, Mechria, Dridi, Cruz, Gomes, Gomes, & Msaddek, 2018).

Future Directions

Thiophene-based analogs, including “2-Methyl-5-(thiophen-2-YL)aniline”, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . Therefore, the future directions in this field may involve the development of new synthetic methodologies and the exploration of the biological activities of these compounds.

properties

IUPAC Name

2-methyl-5-thiophen-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOONGCVUPFTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(thiophen-2-YL)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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